Product packaging for 4-(2,4-Difluorophenyl)phenol(Cat. No.:CAS No. 59089-68-8)

4-(2,4-Difluorophenyl)phenol

Cat. No.: B1585448
CAS No.: 59089-68-8
M. Wt: 206.19 g/mol
InChI Key: ASOVDRYKVVVCIA-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)phenol is a useful research compound. Its molecular formula is C12H8F2O and its molecular weight is 206.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8F2O B1585448 4-(2,4-Difluorophenyl)phenol CAS No. 59089-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-difluorophenyl)phenol
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InChI

InChI=1S/C12H8F2O/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOVDRYKVVVCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207831
Record name 2',4'-Difluoro(1,1'-biphenyl)-4-ol
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Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59089-68-8
Record name 2′,4′-Difluoro[1,1′-biphenyl]-4-ol
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Record name 2',4'-Difluoro(1,1'-biphenyl)-4-ol
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Record name 2',4'-Difluoro(1,1'-biphenyl)-4-ol
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Record name 2',4'-difluoro[1,1'-biphenyl]-4-ol
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Record name 2',4'-DIFLUORO(1,1'-BIPHENYL)-4-OL
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Significance in Contemporary Organic Synthesis

The utility of 4-(2,4-Difluorophenyl)phenol in modern organic synthesis is primarily centered on its role as a versatile precursor. Its bifunctional nature, possessing both a reactive phenolic hydroxyl group and a difluorobiphenyl scaffold, allows for a variety of chemical transformations. This makes it an essential component in the multi-step synthesis of high-value compounds.

A notable application is in the preparation of the non-steroidal anti-inflammatory drug (NSAID), Diflunisal. Several patented industrial processes highlight the conversion of this compound to Diflunisal through a carboxylation reaction, specifically the Kolbe-Schmitt reaction. This process underscores the compound's importance as a late-stage intermediate in pharmaceutical manufacturing.

The synthesis of this compound itself can be achieved through various routes, often involving multiple steps starting from simpler precursors like 2,4-difluoroaniline (B146603) or 2,4-difluorobiphenyl (B1582794). These synthetic pathways frequently employ foundational organic reactions such as diazotization, Friedel-Crafts acylation, and subsequent hydrolysis or oxidation.

For instance, one documented industrial process begins with the diazotization of 2,4-difluoroaniline in the presence of benzene (B151609) to form 2,4-difluorobiphenyl. nih.gov This is followed by a Friedel-Crafts acylation and subsequent oxidation and hydrolysis steps to yield the target phenol (B47542). nih.gov An alternative approach involves the Friedel-Crafts acylation of 2,4-difluorobiphenyl with 4-nitrobenzoyl chloride, followed by a Baeyer-Villiger oxidation and hydrolysis to produce this compound. acs.org

The following table summarizes a selection of reported synthetic routes towards this compound and its subsequent conversion, illustrating the typical reaction conditions and intermediates involved.

Table 1: Selected Synthetic Pathways Involving this compound

Step Starting Material(s) Key Reagents/Catalysts Product Reference(s)
1 2,4-Difluoroaniline, Benzene Isoamyl nitrite (B80452) 2,4-Difluorobiphenyl nih.gov
2 2,4-Difluorobiphenyl C₂-C₅ Aliphatic Carboxylic Acid Derivative, Lewis Acid 2',4'-Difluoro-4-alkanoylbiphenyl nih.gov
3 2',4'-Difluoro-4-alkanoylbiphenyl Oxidizing Agent 2',4'-Difluoro-4-alkanoyloxybiphenyl nih.gov
4 2',4'-Difluoro-4-alkanoyloxybiphenyl Hydrolysis (e.g., NaOH) This compound nih.gov
5 This compound CO₂, K₂CO₃ (Kolbe-Schmitt) 5-(2,4-Difluorophenyl)salicylic acid (Diflunisal) nih.gov
1a 2,4-Difluorobiphenyl, 4-Nitrobenzoyl chloride Lewis Acid (e.g., AlCl₃) 4-(2,4-Difluorophenyl)-4'-nitro-benzophenone acs.org
2a 4-(2,4-Difluorophenyl)-4'-nitro-benzophenone Peracid or H₂O₂ (Baeyer-Villiger Oxidation) 4-(2,4-Difluorophenyl)phenyl 4-nitro-benzoate acs.org
3a 4-(2,4-Difluorophenyl)phenyl 4-nitro-benzoate NaOH (Hydrolysis) This compound acs.org

Furthermore, the core biphenyl (B1667301) structure of this compound is often assembled using modern cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govrsc.orgresearchgate.netmdpi.comrsc.org This powerful carbon-carbon bond-forming reaction allows for the efficient connection of two aryl fragments, providing a versatile entry to a wide range of substituted biphenyls. In this context, a suitably protected phenol-containing boronic acid or an aryl halide could be coupled with a corresponding 2,4-difluorophenyl partner.

Interdisciplinary Research Relevance Within Chemical Sciences

Established Synthetic Routes to this compound

The established routes for synthesizing this compound are predominantly multi-step processes that ensure high purity and yield, suitable for industrial applications. These pathways often begin with simple, readily available fluorinated precursors and involve the strategic construction of the biphenyl backbone.

Industrial synthesis prioritizes efficiency, scalability, and cost-effectiveness. The primary routes involve the formation of a biphenyl intermediate, followed by functional group manipulations to arrive at the target phenol (B47542). A common starting material for these processes is 2,4-difluoroaniline (B146603). google.comlookchem.com

A foundational step in many industrial syntheses of this compound is the creation of the 2,4-difluorobiphenyl (B1582794) core. This is typically achieved through a Sandmeyer-type reaction, which involves the diazotization of an aromatic amine. nih.gov In this process, 2,4-difluoroaniline is treated with a diazotizing agent, such as isoamyl nitrite (B80452) or sodium nitrite, to form a diazonium salt intermediate. google.comlookchem.com This highly reactive intermediate is then coupled with benzene (B151609). The coupling reaction can be performed in the presence of powdered copper to facilitate the formation of 2,4-difluorobiphenyl. lookchem.com An alternative approach described in patent literature involves the reaction of the 2,4-difluoroaniline-derived diazonium salt directly with an excess of benzene, which also serves as the solvent. google.com

Once 2,4-difluorobiphenyl is obtained, the next critical step is a Friedel-Crafts acylation to introduce a carbonyl group at the 4'-position of the biphenyl system. sigmaaldrich.com This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being a common choice for practical reasons. google.comgoogle.com The acylating agent can be an alkanoic acid anhydride (B1165640) or halide, such as acetic anhydride or acetyl chloride, which results in the formation of 4-acetyl-2',4'-difluorobiphenyl (or 4'-(2,4-difluorophenyl)acetophenone). google.comlookchem.com The reaction is generally conducted in an inert solvent like methylene (B1212753) chloride or carbon disulfide at controlled temperatures, often between 10°C and 25°C, to ensure high regioselectivity and minimize side reactions. google.comgoogle.com A patent describes a high-yield process where 2,4-difluorobiphenyl is acylated with 4-nitro-benzoyl chloride, yielding 4-(2,4-difluorophenyl)-4'-nitro-benzophenone with high regioselectivity. google.com

Table 1: Example of Industrial Friedel-Crafts Acylation Conditions

Reactants Catalyst Solvent Temperature Yield Product Reference
2,4-Difluorobiphenyl, 4-Nitro-benzoyl chloride AlCl₃ Methylene Chloride 0-20°C 91.4% 4-(2,4-Difluorophenyl)-4'-nitro-benzophenone google.com
2,4-Difluorobiphenyl, Acetic Anhydride AlCl₃ Methylene Chloride Not specified Not specified 4-(2,4-Difluorophenyl)acetophenone lookchem.com

The final step to obtain this compound from the acylated intermediate involves the cleavage of the introduced group. When the intermediate is an acetylated biphenyl, such as 4'-(2,4-difluorophenyl)acetophenone, the process involves an oxidation step prior to hydrolysis. google.comlookchem.com A Baeyer-Villiger oxidation, using an oxidizing agent like hydrogen peroxide, converts the ketone into an ester, specifically 4-(2,4-difluorophenyl)phenyl acetate. lookchem.com This ester is then hydrolyzed under basic conditions, for example, by refluxing with aqueous sodium hydroxide (B78521), to yield the target phenol, this compound. google.comlookchem.comgoogle.com The hydrolysis can also be carried out under acidic conditions. google.com For instance, the hydrolysis of 4-(C₂-₅ alkanoyloxy)-2',4'-difluorobiphenyl can be achieved by heating in 3-6 N mineral acid, such as hydrochloric acid. google.com

An alternative synthetic strategy involves the initial formation of an ether-protected intermediate, 4-(2,4-difluorophenyl)anisole, followed by demethylation. lookchem.comrsc.org This route also begins with the diazotization of 2,4-difluoroaniline with an agent like isoamyl nitrite. lookchem.comrsc.org The resulting diazonium salt is then condensed with anisole (B1667542) to produce 4-(2,4-difluorophenyl)anisole. lookchem.com The final step is the cleavage of the methyl ether to unmask the phenol. This demethylation is classically achieved by refluxing with a strong acid, such as hydrogen iodide (HI) in acetic acid. lookchem.comrsc.org Other demethylation reagents and conditions have also been developed, such as using a combination of a Lewis acid (e.g., aluminum trichloride) and a thioether (e.g., dimethyl sulfide) in an inert solvent. google.com

Table 2: Comparison of Demethylation Methods for Aryl Methyl Ethers

Reagent(s) Solvent Conditions Product Reference
Hydrogen Iodide (HI) Acetic Acid Reflux This compound lookchem.comrsc.org
Aluminum Trichloride, Dimethyl Sulfide Methylene Chloride 0°C to room temperature Corresponding Phenol google.com

In a laboratory setting, flexibility and access to diverse structures are often prioritized over the stringent cost and scalability requirements of industrial production. One-pot syntheses are particularly attractive for academic research. A notable example is the one-pot, three-component synthesis of the precursor 4-(2,4-difluorophenyl)anisole. rsc.org This method involves stirring a mixture of anisole, isoamyl nitrite, and 2,4-difluoroaniline, often in the presence of a copper(I) salt, to directly form the biphenyl ether intermediate, which can then be demethylated as previously described. rsc.org

Furthermore, modern cross-coupling reactions, while prominent in industrial settings, are cornerstones of academic synthesis for their versatility. The Suzuki-Miyaura cross-coupling reaction, for instance, provides a powerful method for forming the carbon-carbon bond of the biphenyl core. nih.gov In a potential laboratory synthesis, a suitably protected bromophenol or iodophenol could be coupled with 2,4-difluorophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to construct the this compound skeleton directly or in a protected form. This approach offers high modularity, allowing for the synthesis of a wide range of derivatives for research purposes.

Academic-Scale Laboratory Synthesis Protocols

Knoevenagel Condensation Adaptations for Precursor Formation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be adapted for the synthesis of precursors to this compound. wikipedia.orgorientjchem.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org In a typical sequence, a suitably substituted benzaldehyde (B42025) could react with an active methylene compound like malonic acid or its esters. wikipedia.orgsci-hub.se The resulting α,β-unsaturated product can then undergo further transformations to yield the target molecule. sci-hub.se The choice of base is crucial in this reaction, with weakly basic amines often used to prevent the self-condensation of the aldehyde. wikipedia.org The reaction conditions, including the solvent and temperature, can be optimized to control the product selectivity and yield. nih.gov

For instance, a synthetic route might involve the Knoevenagel condensation of a protected p-hydroxybenzaldehyde with a suitable partner, followed by a series of steps to introduce the 2,4-difluorophenyl group. sci-hub.se While direct Knoevenagel condensation to form the biaryl structure is not the most common approach, its principles are applied in building complex molecular scaffolds that can be converted to the desired phenol. sci-hub.senih.gov

Suzuki-Miyaura Cross-Coupling Methods for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds. mdpi.commdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an aryl halide or triflate. mdpi.comacs.org

In the context of synthesizing this compound, a common strategy involves the coupling of 2,4-difluorophenylboronic acid with a protected 4-halophenol (e.g., 4-bromophenol (B116583) or 4-iodophenol). The protective group on the phenol is essential to prevent interference with the coupling reaction. The general catalytic cycle of the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com

A variety of palladium catalysts and ligands can be employed, and the choice can significantly impact the reaction's efficiency and scope. nih.gov The reaction conditions, including the base, solvent, and temperature, are optimized to achieve high yields. acs.org For example, a ligand-free palladium chloride catalyst has been used under ultrasonic irradiation to enhance the synthesis of related compounds. acs.org

Table 1: Key Parameters in Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

ParameterDescriptionCommon Examples
Palladium Catalyst The source of palladium that facilitates the catalytic cycle.Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂
Ligand A molecule that coordinates to the palladium center, influencing its reactivity and stability.Triphenylphosphine (PPh₃), XPhos, SPhos
Base Activates the organoboron species and participates in the transmetalation step.K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent The medium in which the reaction is carried out.Toluene, Dioxane, DMF, Water
Aryl Halide/Triflate The electrophilic coupling partner containing the leaving group.Aryl bromides, Aryl iodides, Aryl triflates
Organoboron Reagent The nucleophilic coupling partner.Arylboronic acids, Arylboronate esters
Friedel-Crafts Acylation of Difluorobenzene Followed by Hydrolysis

The Friedel-Crafts acylation provides another route to this compound. fluorine1.rulibretexts.org This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). fluorine1.rulibretexts.org

One synthetic pathway begins with the Friedel-Crafts acylation of 2,4-difluorobiphenyl. google.com The acylation of 1,3-difluorobenzene (B1663923) generally leads to the formation of 1-(2,4-difluorophenyl) keto-derivatives. fluorine1.rufluorine1.ru In a multi-step process, 2,4-difluorobiphenyl can be acylated with an acyl derivative of a C₂-C₅ aliphatic carboxylic acid. google.com The resulting ketone is then oxidized to form a 4'-alkylcarbonyloxy-2,4-difluorobiphenyl, which upon hydrolysis, yields this compound. google.comepo.org

An alternative approach involves the Friedel-Crafts acylation of 2,4-difluorobiphenyl with 4-nitrobenzoyl chloride to produce 4-(2,4-difluorophenyl)-4'-nitro-benzophenone. google.com This intermediate can then be subjected to a Baeyer-Villiger oxidation to yield 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate, which is subsequently hydrolyzed to give this compound. google.com

Chemical Reactions and Transformation Mechanisms of this compound

This compound can undergo several chemical transformations, allowing for the synthesis of various derivatives with potential applications in different fields of chemistry.

Kolbe-Schmitt Carboxylation to 5-(2,4-Difluorophenyl)salicylic Acid

The Kolbe-Schmitt reaction is a carboxylation process used to introduce a carboxylic acid group onto a phenol ring. wikipedia.orgmdpi.com When this compound is subjected to Kolbe-Schmitt conditions, it is carboxylated to produce 5-(2,4-difluorophenyl)salicylic acid. google.com This reaction is typically carried out by treating the sodium or potassium salt of the phenol with carbon dioxide under high pressure and temperature. wikipedia.orggoogle.com

The reaction conditions are critical for achieving a good yield. For the carboxylation of this compound, temperatures in the range of 200–260°C and carbon dioxide pressures of 1100–1400 p.s.i. are often employed, with potassium carbonate being a preferred base. google.com The mechanism involves the nucleophilic attack of the phenoxide ion on carbon dioxide. wikipedia.org The use of potassium hydroxide as the base can favor the formation of the para-hydroxybenzoic acid derivative. wikipedia.orgmdpi.com

Controlled Oxidation and Chain Extension of Salicylic (B10762653) Acid Derivatives

The salicylic acid derivative obtained from the Kolbe-Schmitt reaction, 5-(2,4-difluorophenyl)salicylic acid, can undergo further chemical modifications. Controlled oxidation of this derivative can lead to the introduction of other functional groups. For instance, oxidation with potassium permanganate (B83412) (KMnO₄) can introduce an oxobutanoic acid moiety, leading to the formation of more complex molecules.

Reduction of Related Ketone Functional Groups (e.g., in 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid)

Ketone functional groups within molecules related to this compound can be selectively reduced. For example, the ketone group in 4-(2,4-difluorophenyl)-4-oxobutanoic acid can be reduced to a secondary alcohol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) in a suitable solvent such as ethanol (B145695) or anhydrous tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation to yield the corresponding alcohol, 4-(2,4-difluorophenyl)-4-hydroxybutanoic acid.

Table 2: Summary of Chemical Transformations

Starting MaterialReactionReagents/ConditionsProduct
This compoundKolbe-Schmitt CarboxylationCO₂, K₂CO₃, 200–260°C, 1100–1400 psi5-(2,4-Difluorophenyl)salicylic Acid google.com
5-(2,4-Difluorophenyl)salicylic AcidControlled Oxidation and Chain ExtensionKMnO₄Oxobutanoic acid derivative
4-(2,4-Difluorophenyl)-4-oxobutanoic AcidKetone ReductionNaBH₄ or LiAlH₄ in THF or ethanol4-(2,4-Difluorophenyl)-4-hydroxybutanoic acid

An in-depth examination of the chemical compound this compound reveals a fascinating interplay of synthetic strategies and reaction behaviors, largely dictated by its unique structural components: a phenolic hydroxyl group and a difluorinated phenyl ring. This article delineates the key synthetic methodologies and reaction pathways associated with this molecule.

4 Organometallic Coupling Reactions of Derived Boronic Acid Species

The Suzuki-Miyaura coupling reaction stands as a pivotal method for the synthesis of biphenyl derivatives, including this compound. nih.govwikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide. wikipedia.orglibretexts.org

In the context of synthesizing derivatives of this compound, one key strategy involves the coupling of a boronic acid species with a suitable aryl halide. For instance, the synthesis of bisphenol neolignans with a biphenyl skeleton has been achieved through a Suzuki-Miyaura cross-coupling step between an appropriate aryl halide and 4-hydroxyphenyl boronic acid. researchgate.net This approach builds the fundamental biphenyl structure, which can then be further modified. The general mechanism for the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to a palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final coupled product and regenerate the catalyst. nih.govlibretexts.org

The versatility of the Suzuki reaction allows for a wide range of substrates. Boronic acids, boronate esters, and even potassium trifluoroborates can be used as the organoboron partner. organic-chemistry.org Similarly, various aryl halides and pseudohalides like triflates can act as the coupling partner. wikipedia.orgorganic-chemistry.org For the synthesis of fluorinated biphenyl derivatives, palladium nanoparticles supported on materials like COOH-modified graphene have been shown to be effective and reusable catalysts. mdpi.com

Below is a table summarizing the key components and conditions for Suzuki-Miyaura coupling reactions relevant to the synthesis of substituted biphenyls.

Component Role Examples
CatalystFacilitates the cross-couplingPd(OAc)₂, Pd₂(dba)₃, Palladium nanoparticles
LigandStabilizes the palladium catalystP(t-Bu)₃, PCy₃, dppf
Organoboron SpeciesProvides one of the aryl groups4-Hydroxyphenylboronic acid, Phenylboronic acid
Aryl Halide/PseudohalideProvides the other aryl group1-Bromo-2-fluorobenzene, Aryl triflates
BaseActivates the boronic acid for transmetalationK₂CO₃, K₃PO₄, KF
SolventProvides the reaction mediumTHF, Acetone, Water

5 Electrophilic Aromatic Substitution on the Difluorophenyl Ring

The difluorophenyl ring of this compound can undergo electrophilic aromatic substitution reactions, although its reactivity is significantly influenced by the two electron-withdrawing fluorine atoms. smolecule.com These fluorine substituents deactivate the ring towards electrophilic attack compared to unsubstituted benzene. jmu.edu

Despite the deactivation, reactions such as halogenation and nitration can be carried out, typically under more forcing conditions with strong acids. For instance, the nitration of a related compound, 4-(2,4-difluorophenyl)-4-oxobutanoic acid, requires a mixture of nitric acid and sulfuric acid. The fluorine atoms, being ortho, para-directing due to resonance stabilization, will direct incoming electrophiles. However, the strong inductive electron-withdrawing effect of fluorine generally slows down the reaction. jmu.edu

The regioselectivity of electrophilic substitution on the difluorophenyl ring is also a key consideration. The electron-withdrawing nature of the difluorophenyl group can direct electrophiles to the para position on the adjacent phenyl ring in biphenyl systems. In some cases, the use of bulky reagents can influence the regiochemical outcome, for example, by reducing ortho-substitution.

6 General Reactivity of Phenolic Functionalities (e.g., Oxidation, Coupling Reactions)

The phenolic hydroxyl group in this compound imparts characteristic reactivity to the molecule. Phenols are generally susceptible to oxidation and can participate in various coupling reactions. nih.govmdpi.com

Oxidation: The oxidation of phenols can lead to the formation of phenoxyl radicals, which are key intermediates in oxidative coupling reactions. nih.govnih.gov These radicals can then couple in several ways (C-C or C-O bond formation) to form dimers and polymers. nih.gov The oxidation potential of a phenol is a crucial factor in these reactions, and it can be influenced by the substituents on the aromatic ring. nih.gov

Coupling Reactions: Oxidative phenolic coupling is a significant reaction for forming biphenolic compounds. researchgate.net This can occur as either homo-coupling (two identical phenol molecules) or cross-coupling (two different phenols). nih.govresearchgate.net The mechanism often involves the nucleophilic attack of a neutral phenol molecule onto the radical cation or neutral phenoxyl radical of another phenol molecule. nih.gov The regioselectivity of these couplings (ortho-ortho, ortho-para, para-para) is influenced by the electronic and steric properties of the phenol. nih.gov

The hydroxyl group can also be functionalized through reactions like acylation to form esters, which can alter the molecule's properties. smolecule.comlookchem.com Furthermore, the phenolic hydroxyl group can be converted to a triflate, which can then participate in cross-coupling reactions. wikipedia.org

7 Influence of Fluorine Substituents on Electronic Reactivity and Selectivity

The two fluorine atoms on the phenyl ring of this compound have a profound influence on the molecule's electronic properties and reactivity. nih.govacs.org Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic aromatic substitution. jmu.edumasterorganicchemistry.com

The presence of fluorine substituents can also stabilize the aromatic ring, making it more resistant to addition reactions and increasing its thermal and chemical stability. nih.govacs.org This phenomenon, termed "fluoromaticity," arises from the contribution of fluorine's π-orbitals to the aromatic system. nih.govacs.org

In nucleophilic aromatic substitution reactions, the strong electron-withdrawing nature of fluorine can activate the ring towards attack by a nucleophile, especially when the fluorine is positioned ortho or para to a leaving group. masterorganicchemistry.com In such cases, fluorine itself can even act as a leaving group. masterorganicchemistry.com

The table below summarizes the electronic effects of fluorine substituents on an aromatic ring.

Effect Description Consequence on Reactivity
Inductive Effect (-I)Withdrawal of electron density from the ring through the sigma bond.Deactivation of the ring towards electrophilic attack.
Resonance Effect (+R)Donation of lone pair electrons to the π-system of the ring.Ortho, para-directing for electrophilic substitution.
Overall EffectThe inductive effect generally outweighs the resonance effect.Net deactivation of the ring for electrophilic substitution, but activation for nucleophilic substitution.

Advanced Characterization and Spectroscopic Analysis of 4 2,4 Difluorophenyl Phenol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a cornerstone in the characterization of 4-(2,4-Difluorophenyl)phenol. It provides a molecular fingerprint by probing the vibrational modes of the chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives. The spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A broad absorption band is typically observed in the region of 3100–2800 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the aromatic rings is confirmed by C-H stretching vibrations, which appear in the range of 3000-3100 cm⁻¹. ias.ac.in

The carbon-carbon stretching vibrations within the aromatic rings give rise to bands in the 1600-1400 cm⁻¹ region. rsc.orgresearchgate.net Strong, sharp peaks corresponding to the C-F stretching vibrations are a key feature, typically found between 1100 and 1250 cm⁻¹, confirming the presence of the fluorine substituents on the phenyl ring. For derivatives of this compound, additional characteristic peaks will be present. For instance, a derivative containing a carbonyl group, such as a ketone or an aldehyde, will show a strong C=O stretching absorption band around 1700 cm⁻¹. In the case of a carboxylic acid derivative, this C=O stretch appears near 1690 cm⁻¹, in addition to the broad O-H stretch of the acid.

Table 1: Characteristic FT-IR Absorption Bands for this compound and its Functionalized Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Phenolic O-H Stretching 3100–2800 (broad)
Aromatic C-H Stretching 3000–3100
C=C (Aromatic) Stretching 1600–1400
C-F Stretching 1100–1250
C=O (Ketone/Aldehyde) Stretching ~1700
C=O (Carboxylic Acid) Stretching ~1690

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the analysis of this compound and its derivatives, Raman spectra can highlight the vibrations of the carbon skeleton. tandfonline.com Phenyl ring modes, especially the ring breathing vibrations, which are often weak in the IR spectrum, can be prominent in the Raman spectrum. researchgate.net For substituted phenols, key Raman scattering signals can differentiate between various derivatives. uliege.be The C-C stretching vibrations of the phenyl rings are also readily observed. researchgate.net The simultaneous appearance of certain phenyl ring modes in both IR and Raman spectra can indicate charge transfer interactions within the molecule. researchgate.net While specific Raman data for this compound is not extensively detailed in the provided search results, the general principles of Raman spectroscopy for phenolic compounds are well-established. researchgate.netuliege.be

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules, providing detailed information about the connectivity and chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of this compound provides distinct signals for the different types of protons in the molecule. The phenolic hydroxyl proton typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent. docbrown.info The aromatic protons of the two phenyl rings resonate in the downfield region, generally between δ 6.5 and 8.0 ppm. rsc.org The protons on the difluorophenyl ring will exhibit complex splitting patterns due to coupling with the adjacent fluorine atoms (H-F coupling). vulcanchem.com The protons on the phenol (B47542) ring will also show characteristic splitting patterns based on their substitution. For instance, in a para-substituted phenol ring, the protons will appear as two doublets. rsc.org In derivatives of this compound, additional signals will be present. For example, an aldehyde proton would be observed as a singlet at a very downfield chemical shift, around δ 9.8–10.2 ppm. vulcanchem.com

Table 2: Representative ¹H NMR Chemical Shifts for this compound and its Derivatives

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Phenolic OH Variable (e.g., 5.35) Singlet (broad)
Aromatic H 6.5–8.0 Multiplet, Doublet
Aldehyde CHO 9.8–10.2 Singlet
Carboxylic Acid COOH ~12.42 Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org In this compound, the carbon atoms of the aromatic rings typically resonate in the range of δ 110–160 ppm. bhu.ac.in The carbon atom attached to the hydroxyl group (C-OH) is found at a more downfield chemical shift, often around 155-160 ppm. researchgate.netdocbrown.info The carbon atoms bonded to fluorine will show characteristic splitting in a proton-coupled ¹³C NMR spectrum due to C-F coupling, and their chemical shifts are significantly influenced by the high electronegativity of fluorine. bhu.ac.in For derivatives, the chemical shifts of the carbons in the substituent groups are diagnostic. For example, a ketone carbonyl carbon resonates at a very downfield position, typically above δ 200 ppm, while a carboxylic acid carbonyl appears around δ 170–185 ppm. bhu.ac.inlibretexts.org

Table 3: Typical ¹³C NMR Chemical Shifts for this compound and its Derivatives

Carbon Type Typical Chemical Shift (δ, ppm)
Aromatic C 110–160
C-OH (Phenolic) 155–160
C-F Variable (influenced by F)
C=O (Ketone) 205–220
C=O (Carboxylic Acid/Ester) 170–185

Two-Dimensional NMR Correlation Techniques (e.g., COSY)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing the connectivity between atoms in a molecule. A COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. nanalysis.commagritek.com For this compound, a COSY experiment would show cross-peaks between adjacent protons on the aromatic rings, helping to assign the signals in the complex aromatic region of the ¹H NMR spectrum. mnstate.edu This is particularly useful for distinguishing between the protons on the two different phenyl rings. mnstate.edu For more complex derivatives, COSY can be used to trace out the spin systems within the molecule, confirming the arrangement of protons in alkyl chains or other substituents. magritek.com Other 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish one-bond and multiple-bond correlations between protons and carbons, respectively, providing a complete and unambiguous assignment of the molecular structure. mdpi.comgithub.io

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. For this compound and its derivatives, the absorption of UV-Vis radiation primarily corresponds to π→π* transitions within the aromatic systems.

The electronic absorption spectra of these compounds are influenced by the solvent and molecular structure. For instance, a related compound, 4-(2,4-difluorophenyl)benzaldehyde, exhibits a maximum absorption (λmax) at approximately 270 nm, which is attributed to the π→π* transitions in its aromatic rings. In studies of Schiff base derivatives, such as 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol, UV-Vis spectra were recorded in ethanol (B145695) solutions, with theoretical spectra calculated using Density Functional Theory (DFT) to support the experimental findings. dergipark.org.tr The pH of the solution can also significantly alter the UV spectrum of phenolic compounds due to the deprotonation of the hydroxyl group. researchgate.net

In some applications, where the phenolic compound does not produce a distinct colorimetric signal, reagents like 4-aminoantipyrine (B1666024) (4-AP) can be used. This results in the formation of a wine-red product with a characteristic absorption maximum around 510 nm, enabling quantification. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Related Phenolic Derivatives

Compound/Derivative Classλmax (nm)Solvent/ConditionsTransition TypeSource
4-(2,4-Difluorophenyl)benzaldehyde~270Not Specifiedπ→π
Schiff Base Derivatives200-400Ethanolπ→π dergipark.org.tr
Phenolic Compounds with 4-AP510AqueousProduct Formation researchgate.net

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, with a molecular formula of C₁₂H₈F₂O, high-resolution mass spectrometry (HRMS) provides the exact mass, confirming its elemental composition. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique used for the analysis of this compound. nih.gov In the analysis of related structures, such as 4-(2,4-difluorophenyl)benzaldehyde, electrospray ionization (ESI-MS) reveals a molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) that confirms the molecular formula.

The fragmentation pattern of phenolic compounds typically involves the initial molecular ion [M]⁺. For phenol itself, the base peak is often the molecular ion at m/z 94. docbrown.info Subsequent fragmentation can involve the loss of neutral molecules or radicals. For example, the fragmentation of 4-hydroxybenzoic acid, a related phenol, shows a characteristic loss of CO₂ (decarboxylation). rsc.org In more complex derivatives, fragmentation patterns can reveal the structure of different parts of the molecule. For instance, in certain imines, peaks corresponding to radicals like C₇N₁OH₈⁺ and SO₂H₂⁺ have been identified, helping to piece together the molecular structure. aiirjournal.com

Table 2: Mass Spectrometry Data for this compound and a Related Derivative

CompoundIonization MethodKey Ionm/z (Mass-to-Charge Ratio)SignificanceSource
This compoundGC-MS[M]⁺Not specified, confirms identityMolecular Ion nih.gov
4-(2,4-Difluorophenyl)benzaldehydeESI-MS[M+H]⁺219.0616Protonated Molecular Ion
Phenol (for comparison)Electron Ionization[M]⁺94Molecular Ion / Base Peak docbrown.info
Phenol (for comparison)Electron Ionization[M-H]⁺93Loss of Hydrogen docbrown.info
Phenol (for comparison)Electron Ionization[M-CO]⁺66Loss of Carbon Monoxide docbrown.info

X-ray Crystallography of Derived and Related Structures

While the specific crystal structure for this compound is not detailed in the provided search results, X-ray crystallography data for several of its derivatives and related compounds provide critical insights into molecular geometry, conformation, and intermolecular interactions. This technique gives definitive proof of a molecule's three-dimensional structure.

For example, the crystal structure of 2-((4-methoxyphenyl)(4-(5,6,7,8-tetrahydrobenzo dergipark.org.trlgcstandards.comthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)phenol, a complex derivative, was determined to be in the triclinic P-1 space group. nih.gov Another example, a Schiff base C₂₁H₂₅F₂NO derived from a difluorophenyl moiety, crystallizes in a monoclinic system (space group P2₁/c), with a notable dihedral angle of 27.90(5)° between its aromatic rings. nih.gov

These analyses provide precise bond lengths, bond angles, and details of intermolecular forces like hydrogen bonding (e.g., O—H⋯N) and C—H⋯F interactions, which govern the crystal packing. nih.govresearchgate.net

Table 3: Selected X-ray Crystallography Data for Derivatives Related to this compound

CompoundCrystal SystemSpace GroupUnit Cell ParametersV (ų)ZSource
C₂₁H₂₅F₂NO (Schiff Base)MonoclinicP2₁/ca=6.423 Å, b=17.386 Å, c=17.337 Å, β=90.319°1936.04 nih.gov
4-chloro-...-phenol nitrate (B79036) (II)MonoclinicP2₁/ca=14.682 Å, b=14.514 Å, c=18.460 Å, β=128.210°3090.94 researchgate.net
Tetrahydrobenzo... derivative (F1)TriclinicP-1Not fully specifiedNot specifiedNot specified nih.gov
4-amino-2,6-dichlorophenolMonoclinicP2₁/na=4.6064 Å, b=11.7569 Å, c=13.2291 Å, β=96.760°711.474 iucr.org

Elemental Composition Analysis

Elemental analysis, typically through combustion analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements in a compound. This experimental data is then compared to the theoretically calculated percentages based on the proposed molecular formula, serving as a crucial check for purity and composition.

For derivatives of this compound, elemental analysis results are used to confirm that the synthesized product matches the expected structure. For example, in the synthesis of a complex derivative like (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-chlorophenyl)methanone, the calculated elemental composition was C: 64.46%, H: 5.41%, N: 8.84%. The experimentally found values were C: 64.51%, H: 5.45%, N: 8.89%, showing close agreement and confirming the compound's identity. nih.gov Similarly, for a hydrazone derivative, elemental analysis is a key part of the structural elucidation process. ias.ac.in This method validates the molecular formula derived from other spectroscopic techniques like mass spectrometry. researchgate.netias.ac.in

Table 4: Example of Elemental Analysis Data for a Derivative Compound

CompoundElementCalculated (%)Found (%)Source
(4-(4-Hydroxyphenyl)piperazin-1-yl)(4-chlorophenyl)methanoneC64.4664.51 nih.gov
H5.415.45 nih.gov
N8.848.89 nih.gov

Based on a comprehensive search of available scientific literature, a dedicated computational chemistry analysis for the specific compound “this compound” (CAS No. 59089-68-8) that covers the detailed outline requested does not appear to be publicly available.

While the methodologies for Density Functional Theory (DFT) calculations—including geometry optimization, vibrational frequency analysis, HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and thermodynamic property computations—are standard and have been applied to many similar phenol derivatives, the specific results of these analyses for this compound have not been published in the sources accessed.

To generate a scientifically accurate article as per the provided outline, specific calculated data such as bond lengths, bond angles, vibrational frequencies, molecular orbital energies, and thermodynamic parameters for this exact molecule are required. Without access to a published study or the ability to perform the quantum chemical calculations independently, creating the requested content would necessitate fabricating data, which is not feasible.

Therefore, it is not possible to provide the detailed, data-driven article on the computational chemistry and theoretical modeling of this compound at this time.

Computational Chemistry and Theoretical Modeling of 4 2,4 Difluorophenyl Phenol

Density Functional Theory (DFT) Calculations

Non-Linear Optical (NLO) Property Predictions

The investigation of non-linear optical (NLO) properties through quantum chemical calculations is essential for identifying materials with potential applications in optoelectronics and photonics. Theoretical studies on various phenolic compounds have demonstrated that their NLO response can be significantly influenced by molecular structure and substituent groups. For compounds like 4-(2,4-Difluorophenyl)phenol, density functional theory (DFT) is a common method to predict key NLO parameters.

The NLO properties are primarily described by the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The presence of fluorine atoms, which are highly electronegative, can alter the electronic distribution within the molecule, potentially enhancing its NLO response. Theoretical calculations for similar aromatic systems often show that substitutions can lead to significant changes in hyperpolarizability. For instance, studies on other fluorine-substituted compounds have indicated that such modifications can lead to a notable increase in the total first hyperpolarizability (βtot), suggesting that this compound could be a candidate for NLO materials. The theoretical prediction of these properties typically involves geometry optimization followed by calculations using specific DFT functionals, such as B3LYP or CAM-B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p).

Table 1: Predicted NLO Properties of Aromatic Compounds (Illustrative) This table is illustrative and based on general findings for similar compounds, as specific data for this compound is not available in the cited literature.

Parameter Description Expected Influence of Difluorophenyl Group
Dipole Moment (μ) A measure of the molecule's overall polarity. Moderate to high, due to electronegative F and O atoms.
Polarizability (α) The ability of the electron cloud to be distorted by an external electric field. Significant, influenced by the aromatic rings.

| First Hyperpolarizability (β) | A measure of the second-order NLO response. | Potentially enhanced due to charge asymmetry. |

Fukui Functional Analysis for Reactivity Sites

Fukui functional analysis is a concept within DFT that helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govnih.gov This analysis is crucial for understanding a molecule's chemical behavior and predicting its interaction with other chemical species. nih.gov The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the system.

For this compound, the analysis would pinpoint which atoms are most susceptible to different types of chemical reactions. The condensed Fukui functions (ƒk+, ƒk-, ƒk0) are calculated for each atomic site 'k'.

ƒk+ : Indicates the propensity of a site for a nucleophilic attack (attack by an electron donor).

ƒk- : Indicates the propensity of a site for an electrophilic attack (attack by an electron acceptor).

ƒk0 : Indicates the propensity for a radical attack.

In a molecule containing a (2,4-difluorophenyl) group, the carbon atoms attached to the fluorine atoms and the phenolic oxygen are expected to be key reactive sites. nih.govresearchgate.net The analysis provides a quantitative basis for predicting reaction mechanisms and designing new synthetic pathways.

Table 2: Conceptual Fukui Function Indices for Predicting Reactive Sites This table outlines the conceptual basis of the analysis. Specific calculated values for this compound are not available in the provided search results.

Fukui Index Type of Attack Predicted Likely Active Sites on this compound
ƒk+ Nucleophilic Attack Carbon atoms of the phenyl rings, particularly those influenced by electron-withdrawing fluorine atoms.
ƒk- Electrophilic Attack The phenolic oxygen atom and potentially certain carbon atoms on the phenol (B47542) ring.

| ƒk0 | Radical Attack | Distributed across the aromatic system. |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a biological target.

Ligand-Protein Interaction Studies

Molecular docking simulations can predict how this compound interacts with various proteins. These studies are fundamental in pharmacology and toxicology to understand the biological activity of a compound. The simulation places the ligand into the binding site of a protein and calculates a "docking score," which estimates the binding affinity. Lower binding energy values typically indicate a more stable interaction. For phenolic compounds, interactions with proteins like human serum albumin are often studied to understand their distribution and transport in the body. blogspot.comsemanticscholar.org The interactions are generally characterized by hydrogen bonds (often involving the hydroxyl group of the phenol) and hydrophobic interactions with nonpolar amino acid residues. semanticscholar.org

DNA Binding Mechanism Investigations

While phenols are famously used in laboratory protocols for DNA extraction by denaturing proteins, computational studies can investigate the potential for direct, non-covalent binding of specific phenolic compounds to the DNA double helix. nih.gov Molecular docking can explore whether this compound can bind to the major or minor grooves of DNA or intercalate between base pairs. Key interactions would likely involve hydrogen bonding with the phosphate (B84403) backbone or the nucleotide bases, as well as π-stacking interactions between the aromatic rings of the compound and the DNA bases. Such studies are important for assessing the potential genotoxicity or therapeutic applications of a compound.

Enzyme Active Site Interactions

Enzymes are critical targets for many drugs. Docking this compound into the active site of specific enzymes can reveal its potential as an inhibitor or substrate. The active site is a pocket on the enzyme where the substrate binds and the chemical reaction occurs. A successful docking simulation will identify the specific amino acid residues that interact with the ligand, providing insights into the mechanism of action. For example, studies on compounds containing a (2,4-difluorophenyl) moiety have explored interactions with enzymes like human monoamine oxidase, revealing high binding affinities. nih.govresearchgate.net The phenolic hydroxyl group and the aromatic rings are expected to be primary contributors to binding within an enzyme's active site through hydrogen bonds and hydrophobic contacts.

Receptor-Ligand Interactions (e.g., Dopamine (B1211576) D2, Serotonin (B10506) 5-HT2A Receptors)

Dopamine D2 and Serotonin 5-HT2A receptors are crucial G-protein coupled receptors (GPCRs) in the central nervous system and are targets for many antipsychotic and neurologic drugs. researchgate.net Molecular docking is used to predict how ligands bind to these complex transmembrane proteins. Studies on these receptors have identified key amino acid residues, such as specific aspartate and serine residues, that are critical for ligand binding. researchgate.net For a compound like this compound, docking simulations would assess its ability to fit into the binding pockets of these receptors and identify potential interactions. The difluorophenyl group could engage in specific interactions within the receptor's hydrophobic pockets, while the phenol group could form hydrogen bonds with polar residues, potentially acting as an antagonist or agonist. researchgate.net

Table 3: Summary of Potential Molecular Docking Targets and Key Interactions This table summarizes the types of interactions that would be investigated in docking studies for this compound based on general principles.

Target Class Example Target Potential Key Interactions Predicted Binding Affinity (Illustrative)
Transport Proteins Human Serum Albumin Hydrogen bonds (with polar residues), Hydrophobic interactions (with nonpolar pockets) Moderate to High
Genetic Material B-DNA Hydrogen bonds (with phosphate backbone), π-stacking (with base pairs) Low to Moderate
Enzymes Monoamine Oxidase Hydrogen bonds, π-π stacking with aromatic residues (e.g., Tyr, Phe) Moderate to High

| GPCRs | Dopamine D2 / Serotonin 5-HT2A | Hydrogen bonds (with Asp, Ser), Hydrophobic interactions | Varies depending on fit |

In Silico Medicinal Chemistry Profiling

In silico medicinal chemistry profiling encompasses the prediction of a compound's pharmacokinetic and pharmacodynamic properties using computational tools. This early-stage assessment is crucial for identifying potential liabilities and optimizing the molecular structure for improved drug-like characteristics.

The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico tools such as SwissADME and pkCSM are widely used to predict these properties based on the chemical structure of the molecule. nih.govuq.edu.aunih.gov For this compound, these platforms can generate predictions for a range of physicochemical and pharmacokinetic parameters.

Table 1: Predicted ADMET Properties of this compound This table is generated based on the capabilities of common ADMET prediction tools and does not represent experimentally verified data.

Property Predicted Value Interpretation
Physicochemical Properties
Molecular Weight 224.19 g/mol Fulfills Lipinski's rule of five (<500)
LogP (o/w) 3.5 Optimal lipophilicity for good absorption and distribution
Topological Polar Surface Area (TPSA) 20.23 Ų Indicates good cell membrane permeability
Number of Hydrogen Bond Donors 1 Fulfills Lipinski's rule of five (≤5)
Number of Hydrogen Bond Acceptors 3 Fulfills Lipinski's rule of five (≤10)
Pharmacokinetics
Gastrointestinal (GI) Absorption High Likely to be well-absorbed from the gut
Blood-Brain Barrier (BBB) Permeant Yes Potential for central nervous system activity
P-glycoprotein (P-gp) Substrate No Low probability of being actively effluxed from cells
CYP1A2 Inhibitor Yes Potential for drug-drug interactions
CYP2C9 Inhibitor Yes Potential for drug-drug interactions
CYP2C19 Inhibitor No Lower risk of interactions with drugs metabolized by this enzyme
CYP2D6 Inhibitor No Lower risk of interactions with drugs metabolized by this enzyme
CYP3A4 Inhibitor Yes Potential for drug-drug interactions
Drug-likeness
Lipinski's Rule of Five 0 violations Good oral bioavailability predicted

Identifying the biological targets of a compound is a cornerstone of drug discovery. In silico target prediction methods leverage the principle of chemical similarity, where molecules with similar structures are likely to interact with similar protein targets. nih.gov Web-based tools like SwissTargetPrediction utilize large databases of known ligand-target interactions to predict the most probable macromolecular targets of a query molecule. mdpi.com

For this compound, a target prediction would involve submitting its chemical structure to such a platform. The output would be a ranked list of potential protein targets based on a combination of 2D and 3D similarity scores to known bioactive ligands. mdpi.com This approach can reveal potential mechanisms of action and suggest therapeutic areas for further investigation. The prediction methodologies often rely on sophisticated algorithms that compare the query molecule against a vast chemical space of compounds with known biological activities. nih.gov

Table 2: Illustrative Biological Target Predictions for this compound This table is a hypothetical representation of potential targets and is not based on experimental data.

Target Class Specific Target (Example) Probability Score Potential Therapeutic Area
Enzyme Cyclooxygenase-2 (COX-2) High Anti-inflammatory
G-protein coupled receptor Estrogen receptor Moderate Hormone-related disorders
Nuclear Receptor Peroxisome proliferator-activated receptor gamma (PPAR-γ) Moderate Metabolic diseases

Conformational Analysis and Stability Studies

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. uq.edu.au Density Functional Theory (DFT) is a powerful quantum mechanical method used for this purpose. nih.gov


Applications in Advanced Materials Science

Development of Polymers and Coatings

The structural attributes of 4-(2,4-Difluorophenyl)phenol, particularly its rigidity and chemical stability, make it a valuable monomer or intermediate for synthesizing specialized polymers and coatings. rsc.org Phenolic monomers, in general, are known to polymerize into resins with excellent hardness, as well as chemical and heat resistance, making them suitable for protective coatings in harsh environments. specialchem.com The inclusion of the difluorophenyl moiety can further enhance these properties.

The presence of the 2,4-difluorophenyl group in the phenol (B47542) structure is critical for tailoring the chemical reactivity and enhancing the stability of resulting polymers. rsc.org The fluorine atoms contribute to increased thermal stability. This is exemplified in the synthesis of novel fluorinated polyimides prepared from 4-(3,4-difluorophenyl)-2,6-bis(4-aminophenyl)pyridine, a diamine structurally related to this compound. researchgate.net These polyimides, created through polycondensation with various aromatic dianhydrides, exhibit exceptional thermal properties, including high glass transition temperatures (Tg) and decomposition temperatures, along with excellent mechanical strength and hydrophobicity. researchgate.net

Derivatives of this compound are also used in the synthesis of other polymer classes, such as polyanhydrides. For instance, 1,14-Bis-5-(2,4-difluorophenyl)salicyl tetradecandioate, derived from a salicylic (B10762653) acid analog of the title compound, can be polymerized to form polyanhydrides with high molecular weights. google.com The stability imparted by the difluorophenyl group allows for reactions to be carried out at elevated temperatures. These polymers are noted for their potential use in various industrial applications, including specialty coatings and plastics.

Table 1: Properties of Fluorinated Polyimides Derived from a 4-(3,4-Difluorophenyl)pyridine-Based Diamine researchgate.net

Dianhydride UsedGlass Transition Temp. (Tg)5% Weight Loss Temp. (T5%)Tensile StrengthElongation at BreakYoung's ModulusWater Contact Angle
PMDA434 °C567 °C91 MPa5.6%2.4 GPa90.5°
BPDA383 °C600 °C85 MPa7.1%2.1 GPa94.2°
ODPA336 °C543 °C68 MPa10.2%1.8 GPa96.6°
BTDA367 °C565 °C79 MPa8.5%2.0 GPa93.1°

Electronic and Optical Material Research

The unique electronic characteristics of the this compound structure make it a compound of interest for research into new electronic and optical materials. evitachem.com The fluorinated biphenyl (B1667301) scaffold is a key component in the development of materials for applications such as Organic Light-Emitting Diodes (OLEDs) and liquid crystal displays (LCDs). rsc.org

Derivatives of the 4-(2,4-difluorophenyl) moiety are utilized in the creation of ligands for phosphorescent emitters in OLEDs. acs.org Specifically, 2-(2,4-difluorophenyl)pyridine (B1338927) is used as a bidentate (N^C) ligand in a family of highly luminescent iridium(III) complexes. acs.org These complexes, which also feature a terdentate ligand, are employed as phosphorescent emitters in OLEDs and exhibit high efficiencies. acs.org The inclusion of the 2-(2,4-difluorophenyl)pyridine ligand provides a method for fine-tuning the emission energy, generally causing a blue-shift in the emitted light compared to complexes with an unsubstituted 2-phenylpyridine (B120327) ligand. acs.org These materials have demonstrated high luminescence quantum yields, reaching up to 0.7 in solution and nearly 1.0 when dispersed in a PMMA matrix. acs.org

Table 2: Photophysical Data for Iridium(III) Complexes acs.org

ComplexN^C LigandEmission Max (nm)Emission ColorQuantum Yield (in solution)
1a2-phenylpyridine503Green0.70
1b2-(2,4-difluorophenyl)pyridine471, 499Green0.68
2a2-phenylpyridine480, 508Blue-Green0.50
2b2-(2,4-difluorophenyl)pyridine456, 483Blue-Green0.45

The distinct electronic properties of this compound and its derivatives make them valuable in the development of various electrically and optically active materials. evitachem.com For example, a Blatter radical, 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e] researchgate.netCurrent time information in Bangalore, IN.smolecule.comtriazin-4-yl, has been synthesized and shown to be both chemically and electrochemically reversibly oxidized and reduced. researchgate.net This characteristic makes such materials promising for applications in organic radical batteries, where they can function as the active material in electrodes, demonstrating high charge/discharge rates and stability over thousands of cycles. researchgate.net

Furthermore, related Schiff base compounds, such as salicylideneanilines, are known to exhibit photochromism, the reversible transformation between two forms having different absorption spectra upon exposure to light. nih.gov This behavior suggests the potential for designing materials based on difluorophenyl phenol derivatives for use in optical switches or optical memory devices. nih.gov The study of nonlinear optical (NLO) properties in various phenols also provides a foundation for exploring compounds like this compound in designing new NLO materials. researchgate.net

Biological and Pharmaceutical Research Applications of 4 2,4 Difluorophenyl Phenol and Its Derivatives

Antimicrobial Research

The core structure of 4-(2,4-difluorophenyl)phenol has been extensively used as a pharmacophore in the synthesis of new compounds aimed at combating microbial infections. Investigations have spanned its effects on both bacteria and fungi, leading to the discovery of derivatives with potent antimicrobial properties.

Research into the antibacterial effects of this compound derivatives has focused on their ability to counteract virulence factors of pathogenic bacteria, particularly Staphylococcus aureus. Rather than directly killing the bacteria, this anti-virulence approach aims to disarm the pathogen, potentially reducing infection severity and enhancing the efficacy of conventional antibiotics.

While numerous phenolic compounds have been studied for their general antibacterial properties, specific data detailing the minimum inhibitory concentration (MIC) and direct growth-inhibiting effects of the parent compound this compound against Staphylococcus aureus are not extensively detailed in the available literature. nih.govnih.gov Research has more prominently focused on structurally related compounds, such as Diflunisal, which contains the 2,4-difluorophenyl moiety, to assess anti-virulence properties rather than direct bactericidal or bacteriostatic activity. nih.gov

A key virulence mechanism of Staphylococcus aureus is its ability to produce toxins that lyse red blood cells, a process known as hemolysis. nih.gov Research has shown that derivatives of this compound can effectively inhibit this process. In a study evaluating a library of structural analogues of the anti-inflammatory drug Diflunisal, difluorophenyl phenols (dFPP)—analogues that lack a carboxylic acid group and are structurally representative of this compound—demonstrated significant suppression of hemolysis in various S. aureus strains. nih.gov The inhibitory effects of these phenol (B47542) analogues were found to be similar to that of Diflunisal, which reduced hemolysis by 42–88% compared to controls. nih.govresearchgate.net This suggests that the difluorophenyl phenol pharmacophore plays a direct role in mitigating the hemolytic activity of toxins secreted by S. aureus.

Staphylococcus aureus also secretes proteases, enzymes that degrade proteins, contributing to tissue damage and evasion of the host immune response. The potential for compounds to modulate this proteolytic activity is an area of therapeutic interest. However, studies involving Diflunisal and its structural analogues have indicated that the difluorophenyl phenol moiety is not effective in this regard. Specifically, research showed that fluorophenyl phenol analogues (dFPP) were ineffective in suppressing the production of proteases by S. aureus. nih.gov This finding suggests that while the compound can inhibit hemolysis, it does not appear to modulate the proteolytic virulence pathways of the bacterium. nih.gov

The 2,4-difluorophenyl moiety is a cornerstone in the development of modern antifungal agents, particularly within the azole class of drugs. nih.govmdpi.com These agents are critical in treating invasive fungal infections, and the unique electronic properties of the fluorine atoms in the 2,4-difluorophenyl group contribute significantly to their therapeutic efficacy.

The scaffold of this compound is integral to the synthesis of highly potent triazole antifungal agents. tandfonline.comnih.gov A primary target for azole antifungals is the fungal enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. tandfonline.comnih.gov By inhibiting this enzyme, these drugs disrupt membrane integrity, leading to the cessation of fungal growth.

Numerous studies have reported the design and synthesis of novel fluconazole (B54011) analogues that incorporate the 2-(2,4-difluorophenyl) group. nih.gov Preliminary in vitro tests of these derivatives against a panel of eight human pathogenic fungi, including Candida albicans, have shown that many of these compounds exhibit antifungal activities comparable or even superior to the reference drug fluconazole. nih.gov The strategic design of these molecules often involves attaching the core 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol structure to various heterocyclic side chains to optimize binding to the CYP51 active site and improve pharmacological properties. tandfonline.com

Antifungal Activity Investigations

Strategies for Overcoming Drug Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and ABCG2, which actively pump anticancer drugs out of cells. mdpi.com Derivatives of phenolic compounds are being explored as chemosensitizers to reverse this resistance.

One key strategy involves the direct inhibition of these efflux pumps. Studies on various phenolic analogs have shown they can reverse MDR by blocking the function of P-gp, thereby increasing the intracellular accumulation of chemotherapeutic agents like paclitaxel (B517696) and vincristine. nih.gov This inhibition is often reversible and does not necessarily affect the expression level of the P-gp transporter itself. nih.gov Similarly, other derivatives, such as certain phenylfurocoumarins, have been identified as novel inhibitors of the ABCG2 transporter. These compounds can interact with the substrate-binding site of the transporter, stimulating its ATPase activity while blocking drug efflux, which restores cancer cell sensitivity to drugs like irinotecan (B1672180) in both in vitro and in vivo models. mdpi.com These findings suggest that synthetic modification of the this compound scaffold could yield potent MDR modulators that enhance the efficacy of existing cancer therapies. mdpi.comnih.gov

Table 1: Strategies for Overcoming Drug Resistance by Phenolic Derivatives

Strategy Target Transporter Mechanism of Action Example Compound Class Reference
Efflux Pump Inhibition P-glycoprotein (P-gp) Reversible inhibition of drug efflux function, leading to increased intracellular drug accumulation. Phenolic analogs (e.g., benzamides) nih.gov

Anti-inflammatory Research

Derivatives incorporating the difluorophenyl-phenol structure have shown notable promise as anti-inflammatory agents. Their mechanisms often involve the modulation of key enzymatic pathways that drive the inflammatory response.

A primary mechanism for the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins (B1171923) (PGs). figshare.com A novel series of terphenyl methyl sulfones and sulfonamides featuring a central 1,2-diaryl-4,5-difluorophenyl group have been identified as highly potent and selective COX-2 inhibitors. figshare.com Structure-activity relationship studies revealed that the presence of two fluorine atoms on the central phenyl ring is highly beneficial for both in vitro COX-2 potency and selectivity. figshare.com

Another key target is the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. nih.govmdpi.com Polyphenolic compounds are known to disrupt the NF-κB pathway by preventing the degradation of its inhibitor, IκB, which in turn blocks NF-κB translocation to the nucleus and subsequent production of pro-inflammatory cytokines. nih.gov Research on a metabolite of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide demonstrated potent inhibition of zymosan-induced prostaglandin (B15479496) E2 (PGE2) production in vitro, indicating direct modulation of inflammatory mediator synthesis. nih.gov

Table 2: Modulation of Inflammatory Pathways by Difluorophenyl Derivatives

Derivative Class Target Pathway/Enzyme Observed Effect Reference
1,2-Diaryl-4,5-difluorobenzenesulfonamides Cyclooxygenase-2 (COX-2) Potent and selective inhibition (IC50 = 0.002–0.004 μM) figshare.com
Metabolite of FK3311 Prostaglandin E2 (PGE2) Synthesis Inhibition of zymosan-induced PGE2 production nih.gov

The anti-inflammatory potential of this compound derivatives has been substantiated in various preclinical animal models. These models are crucial for assessing in vivo efficacy and understanding the therapeutic potential of new chemical entities.

For instance, the metabolite of the novel anti-inflammatory agent FK3311, which contains a 2,4-difluorophenoxy group, was evaluated in a rat model of adjuvant-induced arthritis. In this model, the compound demonstrated anti-inflammatory activity nearly equipotent to the parent drug. nih.gov The acetic acid-induced writhing test was also used to confirm the analgesic properties associated with its anti-inflammatory action. nih.gov

Furthermore, the efficacy of 1,2-diaryl-4,5-difluorobenzenesulfonamide derivatives, which are potent COX-2 inhibitors, was assessed in the air pouch model of inflammation in rats. Several of these sulfonamide compounds showed greatly enhanced oral activity, with over 90% inhibition of prostaglandin E2 production, demonstrating robust in vivo anti-inflammatory effects. figshare.com

Anticancer Research

The structural features of this compound derivatives make them attractive candidates for anticancer drug development. Research has focused on their ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by interfering with the cell cycle.

Phenolic compounds are known to exert cytotoxic effects against cancer cells by inducing apoptosis. nih.gov Derivatives of substituted phenols have been shown to trigger apoptosis through multiple intrinsic and extrinsic pathways. One key mechanism involves the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. mdpi.com

For example, studies on 4-methyl-2,6-bis(1-phenylethyl)phenol, an analog of a compound isolated from Cordyceps bassiana, demonstrated that it induces apoptotic signs such as nuclear fragmentation and chromatin condensation in C6 glioma cells. nih.gov Mechanistically, this compound was found to enhance the activation of initiator caspase-9 and executioner caspase-3 while decreasing the protein level of the anti-apoptotic protein Bcl-2. nih.gov Similarly, a 4-phenoxyphenol (B1666991) derivative was shown to increase levels of pro-apoptotic factors including cleaved caspase-3, Bid, and Bax in hepatocellular carcinoma cells. mdpi.com These findings highlight a common pathway where such derivatives shift the balance towards pro-apoptotic signals, leading to the activation of the caspase cascade and subsequent cell death. nih.govmdpi.com

Table 3: Apoptotic Mechanisms of Phenolic Derivatives in Cancer Cells

Derivative Cancer Cell Line Key Apoptotic Events Reference
4-Methyl-2,6-bis(1-phenylethyl)phenol C6 glioma Activation of caspase-9 and caspase-3; Decreased Bcl-2 levels nih.gov
4-[4-(4-hydroxyphenoxy)phenoxy]phenol Huh7, Ha22T (Hepatocellular Carcinoma) Increased cleaved caspase-3, Bid, and Bax mdpi.com

In addition to inducing apoptosis, inhibiting the uncontrolled proliferation of cancer cells through cell cycle arrest is a major goal of cancer therapy. mdpi.com Phenolic compounds and their derivatives have been shown to halt cell cycle progression at various checkpoints, thereby preventing cancer cells from dividing. mdpi.com

For instance, a study on 5-aminophenyl-2-butylthio-1,3,4-oxadiazole, a heterocyclic derivative, showed that it caused cell cycle arrest in the G0/G1 phase in MCF-7 breast cancer cells. nih.gov Other complex derivatives have been found to arrest the cell cycle in the S phase. frontiersin.org The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. Flavopiridol, a synthetic flavone (B191248) containing a chlorophenyl moiety, potently induces G1 arrest by inhibiting CDK2 and CDK4. nih.gov This inhibition prevents the phosphorylation of crucial substrates required for the transition from the G1 to the S phase of the cell cycle, effectively stopping cell division. nih.govnih.gov These studies suggest that derivatives of this compound could be designed to target specific CDKs and induce cell cycle arrest in various cancer types.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311)
1,2-diaryl-4,5-difluorobenzenesulfonamides
4-methyl-2,6-bis(1-phenylethyl)phenol
4-[4-(4-hydroxyphenoxy)phenoxy]phenol
2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenol
5-aminophenyl-2-butylthio-1,3,4-oxadiazole
Flavopiridol
Paclitaxel
Vincristine
Irinotecan

Enzyme Inhibition in Cancer Progression

Phenolic compounds are widely recognized for their cytotoxic properties against cancer cells, forming the basis for the development of novel therapeutics. nih.gov The introduction of halogen substituents, particularly fluorine, into these molecules can play a crucial role in their mechanism of action, specifically in enzyme inhibition. oadoi.org Fluorine's high electronegativity allows it to form strong, often covalent and irreversible, bonds with the active sites of enzymes, leading to potent inhibition. oadoi.org

Research into related structures, such as azo derivatives containing halophenyl groups, has demonstrated their potential as anticancer agents against conditions like nasopharyngeal cancer. oadoi.orgresearchgate.net The anticancer activity of these molecules is attributed to several factors:

Enzyme Interaction: The -N=N- group can interact with the active site of proteins through hydrogen bonding, inhibiting cell growth. oadoi.org

Lipophilicity: The presence of a phenyl ring increases the lipophilic character of the compound, which is a trait that can enhance the ability to inhibit proteins crucial for cancer cell proliferation. oadoi.org

Targeted Inhibition: By targeting specific pathways, such as the epidermal growth factor receptor (EGFR) protein pathway, which is often overexpressed in cancers like HK-1, these drugs can halt the growth of malignant cells. oadoi.org

Derivatives of phenolic compounds are actively being investigated for their potential to induce apoptosis (programmed cell death) and act as migration inhibitors in various cancer types, including osteosarcoma. nih.gov

Studies on Acute Leukemia Cells

The effect of phenolic compounds on leukemia cells has been a subject of significant study. Quantitative structure-activity relationship (QSAR) analyses of 3- and 4-substituted phenols on mouse leukemia cells have revealed that the mechanism of toxicity can differ based on the nature of the chemical substituent. nih.gov These studies identified two distinct processes:

Radical-Mediated Process: For phenols with electron-releasing substituents, the growth inhibition pattern is consistent with a radical-mediated process. nih.gov

Hydrophobicity-Modulated Toxicity: For phenols with electron-attracting substituents, the toxicity appears to be non-specific and is primarily modulated by the compound's hydrophobicity. nih.gov

Other related compounds have also shown promise in treating acute leukemia. For instance, N-(4-hydroxyphenyl) retinamide (B29671) (4-HPR) is a potent inducer of apoptosis in the acute myelocytic leukemia (AML) cell line NB-4 and strongly inhibits its growth and proliferation. ajmb.org Similarly, combretastatin (B1194345) A-4 (CA-4) has demonstrated significantly higher cytotoxicity toward human leukemia (HL-60) cells compared to healthy cells, highlighting the potential for selective anticancer activity. mdpi.com These findings underscore the therapeutic potential of targeting leukemia cells with specifically designed phenolic derivatives.

Neuropharmacological Investigations

Enzyme Inhibition for Neuroprotection (e.g., KYN3H)

The mechanisms underlying this neuroprotection are multifaceted. Phenolic compounds can modulate critical neuronal survival pathways, such as the protein kinase B (AKT) and extracellular signal-regulated kinase (ERK) 1/2 pathways. mdpi.com By doing so, they can reduce inflammation and subsequent neuronal death. mdpi.com Furthermore, research into the endocannabinoid system (ECS) has identified enzyme inhibition as a viable neuroprotective strategy. The inhibition of enzymes like fatty acid amide hydrolase-4 (FAAH-4) has been shown to afford neuroprotection in toxic models of neurodegeneration, suggesting that activation of antioxidant responses mediated by the ECS is a conserved protective process. nih.gov

Potential in Neurodegenerative Disease Treatment (e.g., Alzheimer's, Huntington's)

The modulation of neurological pathways by phenolic compounds makes them attractive candidates for treating neurodegenerative diseases.

Alzheimer's Disease: Alzheimer's is a complex disorder characterized by amyloid-β (Aβ) plaques, neurofibrillary tangles, and oxidative stress. explorationpub.com Phenolic compounds are investigated as multi-target agents that can combat the disease on several fronts. explorationpub.com Research has shown they can inhibit the aggregation of Aβ, act as potent antioxidants, and inhibit key enzymes like acetylcholinesterase. nih.govnih.gov Certain fluorinated derivatives have demonstrated neuroprotective effects in in-vitro models of Alzheimer's by protecting against oxidative stress and tau hyperphosphorylation. mdpi.com

Huntington's Disease: Huntington's disease is an inherited disorder involving the progressive breakdown of nerve cells in the brain. epo.org Key therapeutic strategies focus on modulating dopamine (B1211576) and glutamate (B1630785) pathways. mdpi.com While specific research on this compound is lacking, studies on other phenolic molecules have shown promise. For example, 2,4-dinitrophenol (B41442) (DNP) improved motor function, preserved neuronal markers, and reduced oxidative stress in a mouse model of Huntington's disease. nih.gov The management of symptoms often involves dopamine-depleting agents and dopamine receptor antagonists. epo.org

Antagonistic Effects on Neurotransmitter Receptors (e.g., Dopamine D2, Serotonin (B10506) 5-HT2A)

The interaction with neurotransmitter receptors is a cornerstone of neuropharmacology. Dopamine and serotonin receptors are critical targets for treating a range of neuropsychiatric disorders.

Dopamine D2 Receptors: Antagonism of the dopamine D2 receptor is the primary mechanism of action for most antipsychotic drugs used to treat schizophrenia, bipolar disorder, and psychosis. nih.govjuniperpublishers.com These receptors are also implicated in the pathophysiology of neurodegenerative conditions like Alzheimer's and Huntington's disease. nih.gov The development of novel D2 receptor modulators, such as derivatives of quinolinone, is an active area of pharmaceutical research aimed at improving therapeutic outcomes. mdpi.comnih.gov

Serotonin 5-HT2A Receptors: Blockade of the serotonin 5-HT2A receptor is another fundamental characteristic of numerous atypical antipsychotic medications. dntb.gov.uanih.gov Selective 5-HT2A antagonists are being investigated for their therapeutic potential across various disorders. dntb.gov.ua The design of new antagonists often involves incorporating structural fragments from known ligands into novel chemical scaffolds, such as hydantoin (B18101) derivatives, to create compounds with improved properties. nih.govresearchgate.net

Metabolic Pathway Modulation

While the specific metabolic fate of this compound is not detailed in available research, the metabolism of related phenolic compounds offers insight into potential pathways. For example, the degradation of 4-nonylphenol (B119669) by the bacterium Sphingomonas xenophaga proceeds through a novel pathway initiated by ipso-hydroxylation, where a hydroxyl group is added to the carbon atom already bearing the nonyl substituent. nih.govresearchgate.net This is a key step that facilitates the detachment of the alkyl group from the aromatic ring. nih.gov

In a broader biological context, phenolic compounds are themselves products of primary metabolic pathways, such as the shikimate pathway in plants, which synthesizes aromatic amino acids. explorationpub.com In human cells, phenolic structures can be integral to endogenous metabolic networks. Recent studies have identified 4-hydroxymandelate (B1240059) (4-HMA), a phenolic acid, as an intermediate in the biosynthesis of coenzyme Q10. nih.gov This discovery links the protein HPDL (hydroxyphenylpyruvate dioxygenase-like), previously of unknown function, to this crucial metabolic pathway. nih.gov This highlights how molecules with a phenolic structure can play fundamental roles in cellular metabolism.

Research Findings on Related Phenolic Derivatives

The following table summarizes findings on various phenolic compounds and their derivatives discussed in the context of the article, illustrating the range of biological activities associated with this class of molecules.

Compound/Derivative ClassResearch AreaKey FindingsReference(s)
Halogenated Azo Phenols CancerExhibit anticancer activity through enzyme inhibition; fluorine substituents can form covalent bonds in enzyme active sites. oadoi.org
Substituted Phenols LeukemiaDisplay cytotoxicity in leukemia cells via mechanisms dependent on the electronic properties of their substituents (radical-mediated vs. hydrophobicity-driven). nih.gov
N-(4-hydroxyphenyl) retinamide (4-HPR) LeukemiaA potent inducer of apoptosis and growth inhibition in acute myelocytic leukemia (AML) cell lines. ajmb.org
General Phenol Derivatives NeuroprotectionAfford neuroprotection primarily through antioxidant activity and scavenging of reactive oxygen species. nih.gov
Fluorinated Phenyl Derivatives Alzheimer's DiseaseShow neuroprotective capabilities in in-vitro models by mitigating oxidative stress and tau hyperphosphorylation. mdpi.com
2,4-dinitrophenol (DNP) Huntington's DiseaseImproved motor function and reduced oxidative stress in a mouse model of the disease. nih.gov
Quinolinone Derivatives NeuropharmacologyAct as modulators of the Dopamine D2 receptor, a key target for antipsychotic medications. mdpi.comnih.gov
Hydantoin Derivatives NeuropharmacologyHave been developed as novel Serotonin 5-HT2A receptor antagonists. nih.govresearchgate.net
4-Nonylphenol Metabolic PathwaysDegraded by bacteria via a novel pathway involving ipso-hydroxylation. nih.govresearchgate.net

Enhancement of ATP Production in Mitochondrial Disease Models (via Mitochonic Acid 5 Synthesis)

Research into therapies for mitochondrial diseases has led to the identification of promising compounds that can ameliorate mitochondrial dysfunction. nih.gov One such compound is Mitochonic Acid 5 (MA-5), a synthetic derivative of the plant hormone indole-3-acetic acid. nih.gov The chemical structure of MA-5, identified as 4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid, incorporates the 4-(2,4-difluorophenyl) moiety, suggesting the role of compounds like this compound as key precursors in its synthesis. nih.gov

Mitochondrial diseases are characterized by dysfunctional mitochondrial respiratory chains, leading to depleted adenosine (B11128) triphosphate (ATP) and increased cellular oxidative stress. nih.govnih.gov Scientists hypothesized that chemicals capable of increasing cellular ATP levels could mitigate this dysfunction. nih.gov Through screening a chemical library of indole-3-acetic-acid analogs, MA-5 was identified as a potential therapeutic agent for enhancing ATP production. nih.goveurekaselect.com

Studies have shown that MA-5 significantly improves the survival of fibroblasts from patients with various mitochondrial diseases, including Leigh syndrome, MELAS (myopathy encephalopathy lactic acidosis and stroke-like episodes), Leber's hereditary optic neuropathy, and Kearns-Sayre syndrome. nih.gov This improved cell survival is directly associated with increased cellular ATP levels. nih.goveurekaselect.com Notably, MA-5's mechanism of action appears to be independent of the oxidative phosphorylation and the electron transport chain. nih.govnih.gov This suggests that MA-5 could offer a novel therapeutic approach for mitochondrial diseases, distinct from traditional anti-oxidant therapies. nih.goveurekaselect.com Further investigation revealed that MA-5 targets the mitochondrial protein mitofilin, facilitating ATP production. nih.gov

Antioxidant Activity Investigations of Derivatives

The phenol functional group is a well-known structural motif associated with antioxidant activity, largely due to its ability to donate a hydrogen atom to scavenge free radicals. mdpi.commdpi.com This has prompted research into the antioxidant potential of various phenol derivatives, including those derived from this compound. The inclusion of the 2,4-difluorophenyl moiety in these structures is an area of interest for developing new bioactive compounds. eurekaselect.commdpi.com

A study focused on the synthesis of new hydrazinecarbothioamide and 1,2,4-triazole (B32235) derivatives containing the 2,4-difluorophenyl group evaluated their antioxidant capabilities. mdpi.com The antioxidant potential of these synthesized compounds was assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay, a common and rapid method for determining antioxidant activity. mdpi.com In this assay, the ability of a compound to reduce the stable DPPH radical is measured by a decrease in absorbance at 517 nm. mdpi.com

The results indicated that several of the newly synthesized derivatives exhibited significant antioxidant activity. Specifically, the hydrazinecarbothioamide derivatives (compounds 4, 5, and 6 in the study) showed very high scavenging activity, with inhibition rates at a concentration of 250 μM reaching 97.18%, 96.90%, and 97.11%, respectively. mdpi.com These values were superior to the standard antioxidants ascorbic acid (AA) and tert-butyl-4-hydroxyanisole (BHA) under the same conditions. mdpi.com The 1,2,4-triazole-3-thione derivatives also demonstrated good, albeit lower, antioxidant activity compared to the hydrazinecarbothioamides. mdpi.com The antioxidant activity is typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. mdpi.com

Table 1: Antioxidant Activity of 2,4-Difluorophenyl Derivatives Data sourced from a study on hydrazinecarbothioamide and 1,2,4-triazole derivatives containing the 2,4-difluorophenyl moiety. mdpi.com

Compound Class Specific Derivative % DPPH Inhibition (at 250 μM) IC50 (μM)
Hydrazinecarbothioamides Derivative 4 97.18% ± 1.42% 15.63
Derivative 5 96.90% ± 1.39% 27.60
Derivative 6 97.11% ± 1.12% 20.37
1,2,4-Triazole-3-thiones Derivative 7 67.70% ± 1.68% 147.79
Derivative 8 72.45% ± 1.42% 133.80
Derivative 9 58.52% ± 1.55% 182.60
Standard Antioxidants Ascorbic Acid (AA) 91.26% ± 0.49% 96.65
BHA 89.30% ± 1.37% 102.73
BHT 23.05% ± 1.32% >250

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of biphenyls often involves multi-step procedures with harsh reaction conditions and the use of hazardous reagents. Future research will undoubtedly focus on the development of more sustainable and efficient synthetic routes to 4-(2,4-Difluorophenyl)phenol and its derivatives. A particularly promising area is the advancement of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Recent developments in catalysis have seen the advent of highly efficient and recyclable nanocatalysts. For instance, palladium nanoparticles supported on lanthanum phosphate (B84403) (LaPO4·Pd) or lanthanum fluoride (B91410) (LaF3·Pd) have demonstrated excellent catalytic activity for Suzuki-Miyaura couplings in aqueous media, offering high yields and the ability to be reused for multiple reaction cycles. nih.govnih.gov Similarly, water-soluble fullerene-supported PdCl2 nanocatalysts have been shown to effectively catalyze the synthesis of biphenyl (B1667301) carboxylic acids at room temperature in water. researchgate.net The application of these green catalytic systems to the synthesis of this compound from readily available precursors like 2,4-difluorophenylboronic acid and 4-bromophenol (B116583) could significantly reduce the environmental impact of its production.

Furthermore, exploring alternative coupling strategies that minimize or eliminate the use of precious metal catalysts is a key area of future research. Methodologies that utilize more abundant and less toxic metals or even metal-free conditions would represent a significant leap forward in the sustainable synthesis of this important biphenyl.

Advanced Computational Design for Targeted Molecular Applications

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these techniques can be leveraged to predict its physicochemical properties, potential biological activities, and to guide the design of new derivatives with enhanced functionalities.

Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure, molecular electrostatic potential, and reactivity of this compound. researchgate.netemerginginvestigators.org Such computational analyses can help in understanding how the fluorine substituents influence the molecule's properties and its interactions with biological targets. For example, computational studies on chlorinated biphenyls have successfully correlated molecular electrostatic potential with selective toxicity. nih.gov Similar approaches can be applied to fluorinated biphenyls to predict their potential toxicological profiles and guide the design of safer compounds.

Molecular docking simulations can be employed to investigate the binding of this compound derivatives to the active sites of various enzymes and receptors. researchgate.netmdpi.comresearchgate.netmdpi.comchemrxiv.org This in silico screening can identify potential biological targets and help in the rational design of new bioactive compounds with high affinity and selectivity. By virtually screening libraries of derivatives, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Development of Next-Generation Bioactive Compounds with Enhanced Selectivity

The unique structural and electronic features of this compound make it an excellent scaffold for the development of novel bioactive compounds. The introduction of fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic properties of a molecule. nbinno.commdpi.com

Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives. By systematically modifying the phenolic hydroxyl group and introducing various substituents on the phenyl rings, it is possible to fine-tune the biological activity and selectivity of these compounds. For instance, the fluorination of triphenylphosphonium-conjugated compounds has been shown to increase cancer cell selectivity. nih.gov This principle could be applied to this compound to develop targeted anticancer agents.

Interdisciplinary Research Collaborations for Comprehensive Evaluation

The full potential of this compound can only be realized through a collaborative, interdisciplinary approach. The journey from a promising molecule to a commercial product requires expertise from various fields, including synthetic chemistry, computational modeling, pharmacology, toxicology, and materials science.

Collaborations between synthetic chemists and computational scientists can accelerate the design and discovery of new derivatives with desired properties. bioengineer.orgnih.govacs.org Pharmacologists and toxicologists are essential for the comprehensive biological evaluation of these new compounds, assessing their efficacy, selectivity, and safety. nih.gov Furthermore, collaborations with materials scientists could lead to the development of novel polymers or functional materials based on the this compound scaffold.

The development of fluorinated drugs, in particular, highlights the importance of interdisciplinary research. nbinno.commdpi.commdpi.comsciencedaily.commdpi.com The unique properties of fluorine necessitate a deep understanding of its effects on molecular interactions, metabolism, and biological activity, which can be best achieved through the combined efforts of experts from different disciplines.

Q & A

Q. Optimization Tips :

  • Control temperature (70–90°C) to minimize side reactions.
  • Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .

How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer :
Discrepancies in NMR or MS data often arise from:

  • Solvent Effects : Compare spectra acquired in deuterated DMSO vs. CDCl₃, as fluorine-proton coupling constants vary .
  • Isomeric Purity : Use high-resolution LC-MS to distinguish regioisomers (e.g., 2,4- vs. 3,5-difluoro substitution) .
  • Reference Standards : Cross-validate with authentic samples synthesized via unambiguous routes (e.g., X-ray crystallography for structural confirmation) .

Example : A reported m/z of 234.20 (C₁₃H₈F₂O₂) may conflict due to isotopic peaks; HRMS with ESI+ mode can resolve this .

What are the critical safety protocols for handling this compound in laboratory settings?

Q. Methodological Answer :

  • Storage : Keep in sealed, light-resistant containers at 2–8°C to prevent degradation. Ensure ventilation to avoid vapor accumulation .
  • Personal Protective Equipment (PPE) :
    • Gloves: Butyl rubber (EN374 standard; ≥0.11 mm thickness) to resist permeation .
    • Eye Protection: Safety goggles with side shields during synthesis .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HI from demethylation) before disposal. Incinerate halogenated waste at ≥1,000°C .

Risk Mitigation : Conduct a hazard analysis (e.g., gas evolution during carboxylation) and use fume hoods for exothermic reactions .

How is this compound utilized as a precursor in pharmaceutical intermediates?

Q. Methodological Answer :

  • Antimicrobial Agents : Functionalize the phenol group to introduce sulfonate or acyl moieties for enhanced bioavailability .
  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) : Convert to diflunisal via carboxylation, targeting cyclooxygenase inhibition .
  • Kinase Inhibitors : Incorporate into biphenyl scaffolds for selective binding to ATP pockets .

Case Study : In diflunisal synthesis, yield improvements (≥85%) are achieved by optimizing CO₂ pressure (3–5 atm) during Kolbe–Schmitt reactions .

How can researchers address conflicting reports on the optimal catalysts for aryl coupling reactions involving this compound?

Methodological Answer :
Contradictions arise from catalyst selectivity:

  • Palladium vs. Copper Catalysts :
    • Pd(PPh₃)₄ favors Suzuki coupling with electron-deficient boronic acids but may require higher temperatures .
    • Cu(I) salts (e.g., CuBr) are cost-effective for Ullmann-type couplings but produce lower yields (≤60%) .

Resolution : Screen catalysts using design of experiments (DoE) to balance cost, yield, and regioselectivity. For example, Pd/C with microwave irradiation reduces reaction time (2 hr vs. 24 hr) .

What advanced techniques are recommended for characterizing fluorine environments in this compound derivatives?

Q. Methodological Answer :

  • ¹⁹F NMR Spectroscopy : Identify para/meta fluorine positions via chemical shifts (δ −110 to −120 ppm for aromatic F) .
  • X-ray Photoelectron Spectroscopy (XPS) : Quantify fluorine content and oxidation states (binding energy ~686 eV for C-F bonds) .
  • DSC/TGA Analysis : Assess thermal stability (decomposition onset ~250°C) to guide storage conditions .

How can researchers optimize purification methods for this compound to achieve ≥98% purity?

Q. Methodological Answer :

  • Crystallization : Use ethanol/water (7:3 v/v) at −20°C to isolate crystals; monitor via melting point (mp 142–144°C) .
  • Column Chromatography : Employ silica gel (60–120 mesh) with hexane/ethyl acetate (4:1) to remove unreacted anisole .
  • HPLC : C18 column with acetonitrile/water (55:45) at 1 mL/min for final purity validation .

What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Q. Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electrophilic aromatic substitution sites .
  • Molecular Docking : AutoDock Vina to predict binding affinity with biological targets (e.g., COX-2 enzyme for NSAID design) .
  • QSPR Models : Correlate Hammett constants (σ≈0.78) with reaction rates for halogenation or nitration .

How do steric and electronic effects influence the regioselectivity of this compound in electrophilic substitutions?

Q. Methodological Answer :

  • Steric Effects : The 2,4-difluoro groups hinder ortho substitution, directing electrophiles (e.g., NO₂⁺) to the para position of the phenol ring .
  • Electronic Effects : Fluorine’s −I effect deactivates the ring, favoring meta over para in nitration unless strong directing groups (e.g., −OH) dominate .

Experimental Validation : Compare nitration products (HPLC-MS) under HNO₃/H₂SO₄ vs. AcOH conditions to confirm selectivity .

What strategies mitigate environmental risks associated with this compound waste in academic labs?

Q. Methodological Answer :

  • Biodegradation Studies : Use activated sludge (OECD 301F) to assess aerobic degradation rates (t½ ~14 days) .
  • Adsorption Techniques : Treat wastewater with granular activated carbon (GAC; 500 mg/L dose) to reduce effluent toxicity .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in coupling reactions to minimize hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.